BenchChemオンラインストアへようこそ!

Glutaminase

Cancer Metabolism Enzymology Isozyme Kinetics

Select glutaminase by isoform identity, not generic enzyme. For cancer metabolism, choose GLS1 (kidney-type, GAC variant) with Km 0.6 mM glutamine—19.3-fold higher affinity than GLS2. Use CB-839 as positive control (IC50 23-28 nM, >36-fold GLS1 selectivity). For analytical quantification, high-specific-activity recombinant E. coli enzyme (515-1791 U/mg) lowers detection limits. For food fermentation (umami), B. subtilis glutaminase retains >85% activity in 25% NaCl. Match source organism and isoform to your application to eliminate uncontrolled variables.

Molecular Formula C26H36N6O6
Molecular Weight 528.6 g/mol
CAS No. 9001-47-2
Cat. No. B10826351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutaminase
CAS9001-47-2
Molecular FormulaC26H36N6O6
Molecular Weight528.6 g/mol
Structural Identifiers
SMILESCCC(CC)CNC(=O)CN1C=CC=C(C1=O)NC(=O)C(CCC=CC(=O)OC)NC(=O)C2=CN=CN2C
InChIInChI=1S/C26H36N6O6/c1-5-18(6-2)14-28-22(33)16-32-13-9-11-20(26(32)37)30-24(35)19(10-7-8-12-23(34)38-4)29-25(36)21-15-27-17-31(21)3/h8-9,11-13,15,17-19H,5-7,10,14,16H2,1-4H3,(H,28,33)(H,29,36)(H,30,35)/b12-8+/t19-/m0/s1
InChIKeyVHGWUSABWIEXKQ-BEBFYNPSSA-N
Commercial & Availability
Standard Pack Sizes3 ku / 10 u / 10 units / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glutaminase (CAS 9001-47-2) Procurement Guide: Isoform Selectivity, Kinetic Differentiation, and Source-Specific Activity Comparisons


Glutaminase (EC 3.5.1.2, L-glutamine amidohydrolase) is the enzyme that catalyzes the hydrolytic deamidation of L-glutamine to L-glutamate and ammonia, a reaction central to nitrogen metabolism, acid-base homeostasis, and glutaminolysis in rapidly proliferating cells [1]. In mammals, two genetically distinct isoforms exist: kidney-type glutaminase (GLS, encoded by GLS1) and liver-type glutaminase (GLS2, encoded by GLS2) [2]. The GLS1 gene further produces two splice variants—kidney-type glutaminase (KGA) and the more catalytically efficient glutaminase C (GAC)—which share identical catalytic domains but exhibit distinct kinetic properties and differential expression in cancer [3]. Commercially, glutaminase is sourced from various microbial expression systems including Escherichia coli and Bacillus subtilis, with each source yielding enzyme preparations of differing specific activity, substrate affinity, and application suitability [4].

Glutaminase (CAS 9001-47-2) Cannot Be Interchanged Without Loss of Assay Fidelity and Experimental Reproducibility


Glutaminase is not a single uniform entity but a family of enzymes with profound functional divergence across isoforms, splice variants, and source organisms. Kidney-type (GLS1) and liver-type (GLS2) isozymes exhibit markedly different substrate affinities and phosphate activation profiles, with GLS2 demonstrating lower glutamine affinity and distinct structural features including a rigid 'lid loop' conformation that alters catalytic behavior [1]. The two GLS1 splice variants—KGA and GAC—though identical in their catalytic domain, display distinct catalytic efficiencies and differential oligomerization propensities that directly impact enzymatic output [2]. Furthermore, microbial glutaminases from different species vary substantially in substrate affinity and specific activity [3]. These differences mean that substituting one glutaminase preparation for another without accounting for isoform identity, splice variant composition, or source organism introduces uncontrolled variables that can invalidate comparative analyses, confound inhibitor screening campaigns, and compromise the reproducibility of biochemical assays.

Glutaminase (CAS 9001-47-2) Quantitative Differentiation Evidence: Isoform Kinetics, Inhibitor Selectivity, and Microbial Source Comparisons


GLS1 vs. GLS2 Isoform Substrate Affinity and Catalytic Efficiency Differentiation

Kidney-type glutaminase (GLS1) demonstrates markedly higher substrate affinity for glutamine compared to liver-type glutaminase (GLS2). Structural analysis reveals that GLS2 possesses a less electropositive catalytic site and a rigid 'lid loop' in open conformation, resulting in lower glutaminase activity than GLS1 [1]. Quantitative measurements in mouse tissues show liver PAG (GLS2) exhibits a Km of 11.6 ± 3.7 mM for glutamine with a Vmax of 0.5 µmol/mL/min, whereas kidney-type PAG (GLS1) demonstrates a Km of 0.6 ± 0.2 mM [2].

Cancer Metabolism Enzymology Isozyme Kinetics

CB-839 (Telaglenastat) GLS1 vs. GLS2 Inhibitor Selectivity Comparison

CB-839 (Telaglenastat) exhibits potent and highly selective inhibition of GLS1 splice variants (KGA and GAC) while showing negligible activity against GLS2. Against endogenous glutaminase from mouse kidney and brain (GLS1-expressing tissues), CB-839 demonstrates IC50 values of 23 nM and 28 nM, respectively [1]. In contrast, CB-839 shows no meaningful inhibition of the liver isoform GLS2, with an IC50 exceeding 1 µM [1]. This represents a selectivity window of greater than 36-fold for GLS1 over GLS2.

Cancer Therapeutics Glutaminase Inhibitors Drug Selectivity

CB-839 vs. BPTES Comparative Potency and Reversibility Profile

CB-839 demonstrates substantially greater potency than the earlier-generation glutaminase inhibitor BPTES against recombinant human GAC. CB-839 exhibits an IC50 of 24 nM for recombinant human GAC, with time-dependent and slowly reversible kinetics [1]. In direct comparative evaluation, CB-839 displays IC50 values at least 13-fold lower than BPTES following a 1-hour preincubation with recombinant human GAC [1]. BPTES, an allosteric GLS1 inhibitor, exhibits reported IC50 values ranging from 0.16 µM to 3.3 µM depending on assay conditions and enzyme preparation [2].

Inhibitor Pharmacology Enzyme Kinetics Drug Discovery

GAC vs. KGA Splice Variant Catalytic Efficiency and Oligomerization Comparison

The two splice variants of the GLS1 gene—kidney-type glutaminase (KGA) and glutaminase C (GAC)—share identical catalytic domains but exhibit distinct catalytic efficiencies and oligomerization behaviors [1]. GAC demonstrates higher glutaminase activity than KGA and forms larger linear polymeric structures (filamentous oligomers) in the presence of phosphate, which correlates directly with enhanced enzymatic output [1]. KGA exhibits intermediate oligomerization capacity and correspondingly intermediate enzymatic efficiency, while liver-type glutaminase (LGA) shows low enzymatic efficiency and insensitivity to inorganic phosphate activation [1].

Cancer Metabolism Protein Isoforms Enzyme Activity

E. coli vs. B. subtilis Glutaminase Substrate Affinity (Km) Comparison

Glutaminases from different microbial sources exhibit substantial differences in substrate affinity. Among four biochemically characterized glutaminases from E. coli and B. subtilis, the higher-affinity isoforms (E. coli YbaS and B. subtilis YlaM) show Km values of 7.3 mM and 7.6 mM, respectively, for L-glutamine [1]. In contrast, the lower-affinity isoforms (E. coli YneH and B. subtilis YbgJ) exhibit Km values of 27.6 mM and 30.6 mM, respectively [1]. The B. subtilis GT strain glutaminase demonstrates a Km of 0.64 mM, representing an 11-fold higher affinity than E. coli YbaS [2].

Microbial Enzymes Biocatalysis Enzyme Sourcing

Commercially Available E. coli Glutaminase Preparations: Specific Activity Range Comparison

Commercial glutaminase preparations from Escherichia coli exhibit a broad range of specific activities depending on the manufacturer, purification grade, and recombinant construct. Sigma-Aldrich Grade V lyophilized powder (G8880) specifies a specific activity of ≥50 units/mg protein, with typical lots falling within 50-200 units/mg protein . Megazyme recombinant E. coli glutaminase (E-GLUTEC) specifies a substantially higher specific activity of approximately 515 U/mg at 25°C and pH 4.9 [1]. Creative Biogene recombinant preparation achieves 739 U/mg at pH 4.9 and 25°C, increasing to approximately 1791 U/mg at 37°C .

Analytical Enzymes Enzyme Procurement Quality Specifications

Glutaminase (CAS 9001-47-2) Application Scenarios Mapped to Quantitative Differentiation Evidence


Cancer Metabolism Studies Requiring Isoform-Specific Glutaminase Activity

Investigators studying glutamine addiction in tumor cells should select GLS1 (kidney-type) glutaminase rather than GLS2, based on the 19.3-fold higher substrate affinity (Km 0.6 mM vs. 11.6 mM) [1] and the documented overexpression of GLS1 in cancer [2]. For maximum physiological relevance in cancer metabolism assays, the GAC splice variant is preferred due to its highest catalytic efficiency and enhanced mitochondrial localization in tumor cells [3].

High-Throughput Screening for Selective GLS1 Inhibitors

For inhibitor screening campaigns targeting GLS1, CB-839 (Telaglenastat) should serve as the positive control reference compound due to its >36-fold selectivity for GLS1 over GLS2 (IC50 23-28 nM vs. >1 µM) [4]. CB-839's 13-fold greater potency relative to BPTES enables lower compound concentrations and reduced solvent interference, while its slowly reversible binding kinetics ensure sustained target engagement throughout extended assay incubations.

Analytical Glutamine Quantification in Tissue Extracts and Fermentation Broths

For analytical applications requiring glutamine quantification via enzymatic conversion, high-specific-activity recombinant E. coli glutaminase preparations (515-1791 U/mg) [5] enable faster reaction completion and lower detection limits compared to Grade V powder preparations (50-200 U/mg) . For low-substrate-concentration applications where sensitivity is critical, B. subtilis GT strain glutaminase (Km 0.64 mM) [6] offers the highest substrate affinity, maximizing conversion efficiency when glutamine is scarce.

Industrial Biocatalysis and Food Fermentation Flavor Enhancement

In food industry applications such as soy sauce and miso fermentation where L-glutamate production enhances umami flavor, B. subtilis-derived glutaminases are preferred due to their high NaCl tolerance (>85% activity retained in 25% NaCl) and complete conversion of L-glutamine without product inhibition [6]. The 11.4-fold higher substrate affinity of B. subtilis GT strain enzyme (Km 0.64 mM vs. 7.3 mM for E. coli YbaS) [6][7] translates to more efficient glutamine-to-glutamate conversion under the dilute substrate conditions typical of fermentation processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glutaminase

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.